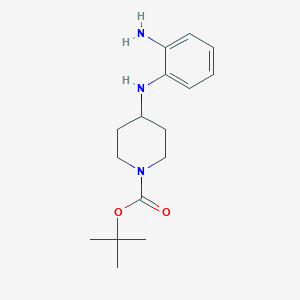
tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate is a chemical intermediate that appears to be related to a family of compounds synthesized for various applications, including medicinal chemistry and material science. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it is an amine derivative of piperidine with a tert-butyl ester group, which is a common motif in drug design due to its steric bulk that can influence the pharmacokinetic properties of pharmaceutical agents.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from commercially available materials. For instance, tert-butyl 4-oxopiperidine-1-carboxylate is used as a starting material for synthesizing a series of Schiff base compounds, which are then characterized using spectroscopic methods such as FTIR, NMR, and X-ray crystallography . Another related compound, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, is synthesized through amination using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These methods could potentially be adapted for the synthesis of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular and crystal structure of synthesized compounds. For example, the structure of a related compound, (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is characterized by X-ray analysis, revealing intramolecular hydrogen bonding that stabilizes the molecular structure . Density functional theory (DFT) is also employed to optimize molecular structures and predict properties such as intramolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl piperidine carboxylate derivatives can be inferred from the reactions they undergo. For instance, condensation reactions are used to synthesize oxadiazole derivatives , and nucleophilic substitution, oxidation, halogenation, and elimination reactions are employed to synthesize tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate . These reactions indicate that the tert-butyl piperidine carboxylate moiety can participate in various chemical transformations, which could be relevant for the synthesis and further functionalization of tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine carboxylate derivatives are characterized using various spectroscopic techniques. Compounds are typically analyzed using NMR, MS, FT-IR, and elemental analysis to confirm their structures . The crystallographic data provide insights into the solid-state structure, which can influence the physical properties such as solubility and melting point. Computational studies, including MEP and FMO analyses, offer predictions about the reactivity and interaction of these compounds with biological targets or other chemicals .
Aplicaciones Científicas De Investigación
Application
“tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate” is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .
Method of Application
This compound is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .
Illicit Drug Manufacture
Application
This compound is used as a precursor in the illicit manufacture of fentanyl and its analogues . It has been placed under international control to prevent its misuse .
Method of Application
The compound is used in various synthesis methods to produce fentanyl and its analogues . The specific procedures and technical parameters are not publicly available due to the sensitive nature of this information .
Results or Outcomes
The misuse of this compound in the illicit manufacture of fentanyl has contributed to the opioid crisis in North America . The U.S. Centers for Disease Control and Prevention estimated that in the 12-month period ending in October 2021, more than 105,000 Americans died of drug overdoses, with 66 percent of those deaths related to synthetic opioids including fentanyl .
Synthesis of Biologically Active Compounds
Application
A compound similar to “tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate”, known as “Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate”, is used as an intermediate in the synthesis of biologically active compounds such as crizotinib .
Method of Application
This compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . The specific procedures and technical parameters are not provided in the source .
Results or Outcomes
The synthesis of this compound has been successful, as it is used in the production of crizotinib, a drug used in cancer treatment .
Proteolysis-Targeting Chimera Molecules
Application
A compound similar to “tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate”, known as “tert-Butyl 4-(Piperazin-1-ylmethyl)piperidine-1-carboxylate”, is used as a linker in the design of Proteolysis-Targeting Chimera (PROTAC) molecules .
Method of Application
This compound is used as a linker between the two functional groups of a PROTAC molecule, which are typically a ligand for an E3 ubiquitin ligase and a ligand for the target protein . The specific procedures and technical parameters are not provided in the source .
Results or Outcomes
The use of this compound in the design of PROTAC molecules has been successful, as it allows for the targeted degradation of specific proteins .
Synthesis of 2-Amino-1-Hydroxyethyl Derivatives
Application
A compound similar to “tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate”, known as “tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate”, is used in the synthesis of 2-amino-1-hydroxyethyl derivatives .
Method of Application
The specific procedures and technical parameters for the synthesis of 2-amino-1-hydroxyethyl derivatives using this compound are not provided in the source .
Results or Outcomes
The synthesis of 2-amino-1-hydroxyethyl derivatives using this compound has been successful .
Safety And Hazards
Direcciones Futuras
This compound is used as an intermediate in the manufacture of fentanyl and its analogues . Given the ongoing opioid crisis in North America, there is a need for careful regulation and control of such substances . The future directions of this compound will likely be influenced by developments in the field of opioid research and regulation .
Propiedades
IUPAC Name |
tert-butyl 4-(2-aminoanilino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMKZPZMTWAMLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464158 |
Source


|
| Record name | tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate | |
CAS RN |
79099-00-6 |
Source


|
| Record name | tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

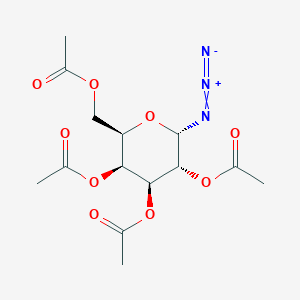



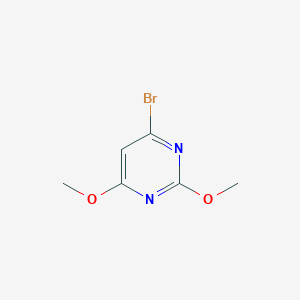

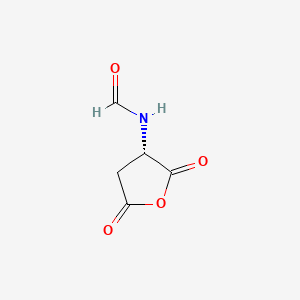
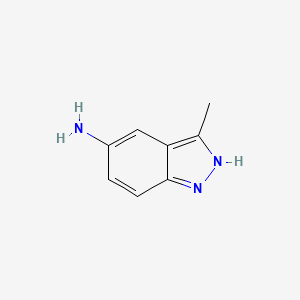
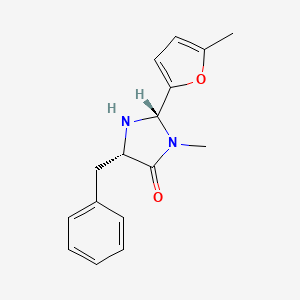
![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)
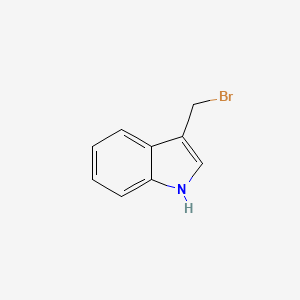
![4-[(1R)-2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1338974.png)

